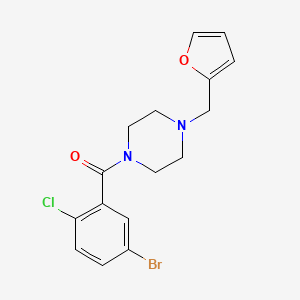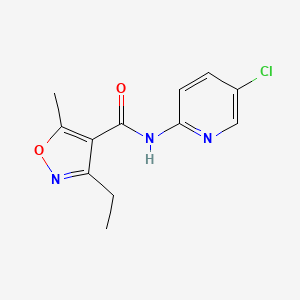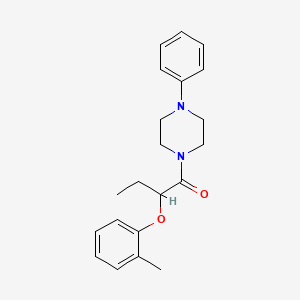![molecular formula C18H24N4O2 B4875363 1-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5-PROPYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE](/img/structure/B4875363.png)
1-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5-PROPYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5-PROPYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a triazole ring, a propyl group, and an oxolane moiety
准备方法
The synthesis of 1-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5-PROPYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.
Introduction of the Propyl Group: This step often involves alkylation reactions using propyl halides.
Attachment of the Oxolane Moiety: This can be done through nucleophilic substitution reactions where the oxolane ring is introduced.
Final Coupling: The final step involves coupling the triazole derivative with the oxolane moiety under specific reaction conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
化学反应分析
1-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5-PROPYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amide bond.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
科学研究应用
1-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5-PROPYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Material Science:
Biological Studies: The compound is used in research to study its effects on biological systems and its potential as a therapeutic agent.
作用机制
The mechanism of action of 1-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5-PROPYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The oxolane moiety may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The exact pathways and molecular targets involved depend on the specific application and biological system being studied.
相似化合物的比较
1-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5-PROPYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can be compared with similar compounds such as:
1-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5-ETHYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: This compound has an ethyl group instead of a propyl group, which may affect its reactivity and biological activity.
1-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: The presence of a methyl group instead of a propyl group can lead to differences in steric hindrance and electronic effects.
1-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5-BUTYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: The butyl group may increase the compound’s hydrophobicity and affect its interaction with biological membranes.
属性
IUPAC Name |
1-(4-methylphenyl)-N-(oxolan-2-ylmethyl)-5-propyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-3-5-16-17(18(23)19-12-15-6-4-11-24-15)20-21-22(16)14-9-7-13(2)8-10-14/h7-10,15H,3-6,11-12H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNDLKIPNYHOTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)C)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![DIMETHYL 5-{[2-(4-BENZYLPIPERIDINO)ACETYL]AMINO}ISOPHTHALATE](/img/structure/B4875297.png)
![Ethyl 4-(4-chlorophenyl)-2-{[(4-fluorophenoxy)acetyl]amino}thiophene-3-carboxylate](/img/structure/B4875305.png)
![2-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide](/img/structure/B4875308.png)

![4-chloro-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B4875320.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B4875325.png)
![3-({[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4875337.png)
![[2,4-dichloro-6-[(E)-[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] methanesulfonate](/img/structure/B4875342.png)

![(5Z)-5-[(5-iodofuran-2-yl)methylidene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4875359.png)

